molecular formula C21H15N3O B12147439 2,3-Diphenylquinoxaline-6-carboxamide CAS No. 32387-85-2

2,3-Diphenylquinoxaline-6-carboxamide

Cat. No.: B12147439
CAS No.: 32387-85-2
M. Wt: 325.4 g/mol
InChI Key: HAQCLCJZJWNRQT-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenylquinoxaline-6-carboxamide can be synthesized through the condensation of o-phenylenediamine with benzil in the presence of a suitable catalyst. The reaction typically involves heating the reactants in a solvent such as ethanol or acetic acid under reflux conditions. The resulting quinoxaline derivative is then further reacted with a carboxamide derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2,3-Diphenylquinoxaline-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death pathways.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent with a quinoxaline core.

    Atinoleutin: A quinoxaline derivative with antimicrobial properties.

    Levomycin: Another quinoxaline-based antibiotic.

    Carbadox: Used as a growth promoter in animal feed.

Uniqueness

2,3-Diphenylquinoxaline-6-carboxamide stands out due to its unique combination of structural features and pharmacological activities

Properties

CAS No.

32387-85-2

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

2,3-diphenylquinoxaline-6-carboxamide

InChI

InChI=1S/C21H15N3O/c22-21(25)16-11-12-17-18(13-16)24-20(15-9-5-2-6-10-15)19(23-17)14-7-3-1-4-8-14/h1-13H,(H2,22,25)

InChI Key

HAQCLCJZJWNRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)N)N=C2C4=CC=CC=C4

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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